molecular formula C15H21N5O5 B11377879 4-amino-N-{2-[(2,4,5-trimethoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide

4-amino-N-{2-[(2,4,5-trimethoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide

Cat. No.: B11377879
M. Wt: 351.36 g/mol
InChI Key: ROWJQFRZOYSFNZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N-(2-{[(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N-(2-{[(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl groups .

Scientific Research Applications

4-AMINO-N-(2-{[(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 4-AMINO-N-(2-{[(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which can disrupt cell division and lead to anticancer effects. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-AMINO-N-(2-{[(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE apart is its unique combination of the oxadiazole ring and the trimethoxyphenyl group. This combination provides a distinct set of chemical and biological properties that make it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H21N5O5

Molecular Weight

351.36 g/mol

IUPAC Name

4-amino-N-[2-[(2,4,5-trimethoxyphenyl)methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C15H21N5O5/c1-22-10-7-12(24-3)11(23-2)6-9(10)8-17-4-5-18-15(21)13-14(16)20-25-19-13/h6-7,17H,4-5,8H2,1-3H3,(H2,16,20)(H,18,21)

InChI Key

ROWJQFRZOYSFNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CNCCNC(=O)C2=NON=C2N)OC)OC

Origin of Product

United States

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